N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide is a synthetic small molecule featuring a 5-methylisoxazole-4-carboxamide core linked to a [2,3'-bithiophen]-5-yl ethyl group. This structure combines the isoxazole moiety—a heterocyclic ring with nitrogen and oxygen—with a bithiophene system, imparting unique electronic and steric properties. The compound’s design likely aims to optimize interactions with biological targets such as enzymes or receptors, leveraging the thiophene’s aromaticity and the isoxazole’s metabolic stability .
Properties
IUPAC Name |
5-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-13(8-17-19-10)15(18)16-6-4-12-2-3-14(21-12)11-5-7-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHXKVUYXHJRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where 2,3’-dibromothiophene is coupled with a stannylated thiophene derivative in the presence of a palladium catalyst.
Attachment of the Ethyl Chain: The bithiophene derivative is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl chain.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling to Form the Final Compound: Finally, the bithiophene-ethyl intermediate is coupled with the isoxazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bithiophene moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C) to form the corresponding amine.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the bromide can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Hydrogen gas, Pd/C, ethanol, room temperature to 50°C.
Substitution: Sodium hydride (NaH), DMF (dimethylformamide), room temperature.
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Amines derived from the isoxazole ring.
Substitution: Various substituted ethyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-([2,3’-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide is studied for its electronic properties, making it a candidate for organic electronic materials such as organic semiconductors and photovoltaic cells.
Biology
In biological research, this compound can be used as a probe to study the interactions of bithiophene derivatives with biological macromolecules, potentially leading to the development of new diagnostic tools or therapeutic agents.
Medicine
Medically, the compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting neurological pathways due to the presence of the isoxazole ring, which is known to interact with various neurotransmitter receptors.
Industry
In the industrial sector, this compound could be used in the development of advanced materials with specific electronic or photonic properties, such as conductive polymers or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific proteins or receptors, modulating their activity. The bithiophene moiety could facilitate interactions with hydrophobic regions of proteins, while the isoxazole ring might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Differences: 4-Carboxamide vs. 3-Carboxamide
The 5-methylisoxazole-4-carboxamide scaffold (as in the target compound) is distinct from its 3-carboxamide isomer. highlights that leflunomide, a 4-carboxamide derivative, undergoes metabolic cleavage of the N-O bond to form teriflunomide, an active metabolite with dihydroorotate dehydrogenase (DHODH) inhibitory activity. However, this cleavage is linked to liver toxicity and teratogenicity. In contrast, UTL-5 series compounds (e.g., UTL-5b), which are 3-carboxamide derivatives, avoid N-O bond cleavage and exhibit reduced toxicity while retaining anti-inflammatory effects .
Table 1: Scaffold Comparison
| Scaffold Position | Example Compound | Metabolic Pathway | Toxicity Profile |
|---|---|---|---|
| 4-Carboxamide | Leflunomide | N-O cleavage → teriflunomide | High liver toxicity, teratogenic |
| 3-Carboxamide | UTL-5b | Peptide bond cleavage → non-DHODH metabolites | Low acute toxicity, hepatoprotective |
Thiophene-Containing Derivatives
The target compound’s bithiophene ethyl group differentiates it from analogues like N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (), which features a single thiophene ring.
Chlorophenyl and Benzhydryl Derivatives
Compounds such as N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE () and 3-(2-chlorophenyl)-N-((2-methoxyphenyl)carbamothioyl)-5-methylisoxazole-4-carboxamide () incorporate aromatic or halogenated substituents. These groups may increase lipophilicity and membrane permeability but could also elevate metabolic instability or off-target effects compared to the target compound’s bithiophene .
Table 2: Substituent-Driven Properties
Pharmacological and Toxicological Profiles
emphasizes that 4-carboxamides generally require careful toxicity monitoring due to N-O bond cleavage. However, structural modifications (e.g., UTL-5g’s 3-carboxamide) mitigate these risks without sacrificing efficacy .
Table 3: Toxicity and Activity Comparison
| Compound | DHODH Inhibition | Major Toxicity Concerns | Clinical Applications |
|---|---|---|---|
| Leflunomide | Yes | Hepatotoxicity, teratogenicity | Rheumatoid arthritis |
| Teriflunomide | Yes | Similar to leflunomide | Multiple sclerosis |
| UTL-5b | No | Low toxicity | Anti-inflammatory, liver protection |
| Target Compound | Unknown (likely) | Requires metabolic study | Under investigation |
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14N2O3S2
- Molecular Weight : 334.41 g/mol
- IUPAC Name : this compound
The compound features a bithiophene moiety which contributes to its unique electronic properties and potential biological interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. The compound has shown promise as an inhibitor of various kinases involved in cancer progression, including:
- VEGFR-2 : Vascular Endothelial Growth Factor Receptor 2, crucial for angiogenesis.
- Aurora A Kinase : Involved in cell division and proliferation.
In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, suggesting that the compound may induce apoptosis through the activation of caspase pathways .
2. Neuroprotective Effects
Research indicates that compounds with isoxazole structures can influence neuroprotective pathways. The activation of the PI3K/Akt signaling pathway has been observed, which plays a critical role in neuronal survival and protection against excitotoxicity .
Research Findings and Case Studies
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of Bithiophene Moiety : Utilizing bithiophene derivatives as starting materials.
- Isomerization and Functionalization : Introducing the isoxazole ring through cyclization reactions.
- Final Coupling Reaction : Attaching the carboxamide group to yield the final product.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HATU or oxalyl chloride. For example, HATU-mediated coupling in DMF with DIPEA as a base is effective for similar isoxazole carboxamides, achieving yields up to 82% after silica gel chromatography . Critical steps include intermediate purification via automated flash chromatography and acid-catalyzed hydrolysis of ester precursors to carboxylic acids .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : Assigns substituent positions via chemical shifts (e.g., thiophene protons at δ 6.8–7.2 ppm) .
- IR : Confirms carbonyl groups (amide C=O at ~1700 cm⁻¹) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ at 391.0850 for fluorophenyl analogs) .
- HPLC : Ensures >95% purity post-purification .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene vs. fluorophenyl substituents) affect biological activity?
- Methodological Answer : Comparative SAR studies show that electron-withdrawing groups (e.g., fluorine) enhance target binding, while bulkier substituents (e.g., bithiophene) improve metabolic stability. For instance, fluorophenyl derivatives exhibit IC₅₀ values <1 µM against cancer cell lines, attributed to improved hydrophobic interactions . Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes like DHODH, a target for related isoxazole carboxamides .
Q. What in vitro models are suitable for assessing metabolic stability and hepatotoxicity risks?
- Methodological Answer :
- Liver Microsomes : Incubate the compound with rat/human microsomes to identify CYP450-mediated metabolites via LC-MS/MS .
- Hepatocyte Cultures : Measure ALT/AST release to evaluate cytotoxicity. Isoxazole-4-carboxamides (e.g., leflunomide) show hepatotoxicity linked to N-O bond cleavage, whereas 3-carboxamide analogs (e.g., UTL-5b) avoid this via peptide bond metabolism .
Q. How can computational methods predict binding affinity to dihydroorotate dehydrogenase (DHODH)?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations quantify interactions with DHODH’s flavin-binding site. For example, 5-methylisoxazole-4-carboxamide derivatives show ΔG values of −9.2 kcal/mol, correlating with experimental IC₅₀ data .
Q. What strategies mitigate toxicity while retaining pharmacological efficacy?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
